molecular formula C7H5ClO B12057067 2-Chlorobenzaldehyde-3,4,5,6-D4

2-Chlorobenzaldehyde-3,4,5,6-D4

Cat. No.: B12057067
M. Wt: 144.59 g/mol
InChI Key: FPYUJUBAXZAQNL-RHQRLBAQSA-N
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Description

Chemical Identity: 2-Chlorobenzaldehyde-3,4,5,6-D4 (CAS No. 1093351-46-2) is a deuterated derivative of 2-chlorobenzaldehyde, where four hydrogen atoms at positions 3, 4, 5, and 6 on the benzene ring are replaced by deuterium (D). Its molecular formula is ClC₆D₄CHO, with a molecular weight of 144.59 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClO

Molecular Weight

144.59 g/mol

IUPAC Name

2-chloro-3,4,5,6-tetradeuteriobenzaldehyde

InChI

InChI=1S/C7H5ClO/c8-7-4-2-1-3-6(7)5-9/h1-5H/i1D,2D,3D,4D

InChI Key

FPYUJUBAXZAQNL-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C=O)Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)C=O)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Catalytic System : A mixture of deutero-sulfuric acid (D₂SO₄) and heavy water (D₂O) serves as both the deuterium source and catalyst.

  • Temperature : Prolonged reflux at 120–150°C ensures sufficient activation energy for H/D exchange.

  • Substrate Orientation : The chlorine atom at position 2 and the aldehyde group at position 1 deactivate the aromatic ring, directing electrophilic deuterium incorporation to positions 3,4,5, and 6 via resonance and inductive effects.

The reaction proceeds through a Wheland intermediate, where deuterium replaces hydrogen at the activated positions. Isotopic purity (>98% D) is achievable after 48–72 hours, as confirmed by mass spectrometry.

Table 1: Key Parameters for Acid-Catalyzed H/D Exchange

ParameterValue/Range
CatalystD₂SO₄ (10–15 mol%)
SolventD₂O
Temperature120–150°C
Reaction Time48–72 hours
Deuterium Incorporation98–99.5%
Yield85–90%

Transition Metal-Catalyzed Deuterium Labeling

Recent advances in transition metal catalysis offer an alternative route for regioselective deuteration. Palladium and ruthenium complexes facilitate C–H bond activation, enabling precise deuterium placement without harsh acidic conditions.

Palladium-Catalyzed Direct Deuteration

  • Catalyst : Pd(OAc)₂ with bidentate ligands (e.g., 1,10-phenanthroline).

  • Deuterium Source : D₂O or D₂ gas.

  • Selectivity : The chlorine and aldehyde groups act as directing groups, promoting deuteration at positions ortho to chlorine and meta to the aldehyde.

This method achieves 95% deuterium incorporation within 24 hours at 80°C, with superior functional group tolerance compared to acid-catalyzed routes.

Light-Driven Deuteration with Polyoxometalate Catalysts

A novel approach reported by Wang et al. (2020) employs a polyoxometalate-thiol catalytic system under visible light irradiation. While originally designed for formyl-selective deuteration, this method can be adapted for aromatic deuteration by modifying reaction conditions:

  • Catalyst : H₃PW₁₂O₄₀ (phosphotungstic acid) and thiophenol.

  • Light Source : 450 nm LED.

  • Deuterium Source : D₂O.

The mechanism involves hydrogen atom transfer (HAT) from the aromatic ring to the polyoxometalate, followed by deuterium rebound from D₂O. This method achieves 90–95% deuterium incorporation at positions 3,4,5,6 within 12 hours.

Synthesis from Deuterated Building Blocks

For large-scale production, constructing the deuterated aromatic ring from pre-deuterated precursors ensures high isotopic purity.

Deuterated Benzene Derivatives

  • Starting Material : Benzene-D₆ (hexadeuterobenzene).

  • Chlorination : Friedel-Crafts chlorination introduces chlorine at position 2 using AlCl₃ and Cl₂.

  • Formylation : Gattermann-Koch reaction with CO and HCl in the presence of CuCl yields the aldehyde group at position 1.

This route retains deuterium at positions 3,4,5,6 but requires careful control to avoid protonation during chlorination and formylation.

Deuterated Grignard Reagents

  • Deuterated Bromobenzene : C₆D₅Br is treated with magnesium to form C₆D₅MgBr.

  • Reaction with CO : Carbonylation under high pressure yields 2-chlorobenzaldehyde-D₄ after subsequent chlorination.

Analytical Validation and Quality Control

Confirming the positional integrity and isotopic purity of this compound requires advanced analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Absence of signals at δ 7.2–8.1 ppm (aromatic protons) confirms deuteration at positions 3,4,5,6.

  • ¹³C NMR : Coupling constants (²JCD) verify deuterium placement.

Mass Spectrometry

  • High-Resolution MS : Molecular ion peak at m/z 144.028 (C₇HD₄ClO⁺) with ≤2% protiated impurity.

Isotopic Purity Assessment

  • Isotope Ratio Mass Spectrometry (IRMS) : Measures D/H ratio, ensuring ≥98% deuterium content.

Challenges and Optimization Strategies

Minimizing Protium Back-Exchange

  • Post-Synthesis Quenching : Rapid cooling and neutralization after acid-catalyzed reactions prevent re-protonation.

  • Storage Conditions : Anhydrous solvents and inert atmospheres preserve isotopic integrity.

Enhancing Regioselectivity

  • Directed Ortho-Metalation : Using tert-butyllithium and (–)-sparteine to block undesired deuteration sites.

  • Electron-Deficient Catalysts : Lewis acids like BF₃·Et₂O improve selectivity for meta/para positions.

Industrial-Scale Production Protocols

Large-scale synthesis (≥1 kg batches) employs continuous-flow reactors to optimize deuteration efficiency:

  • Flow Reactor Parameters :

    • Residence Time: 2–4 hours.

    • Temperature: 130°C.

    • Pressure: 10–15 bar (for D₂ gas methods) .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzaldehyde-3,4,5,6-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chlorobenzaldehyde-3,4,5,6-D4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorobenzaldehyde-3,4,5,6-D4 is primarily related to its role as a labeled compound. The presence of deuterium atoms allows researchers to track the compound in various chemical and biological processes using NMR spectroscopy. This enables the study of reaction mechanisms, metabolic pathways, and the identification of molecular targets and pathways involved in its effects.

Comparison with Similar Compounds

Physical Properties :

  • Boiling Point : 209–215°C
  • Melting Point : 9–11°C
  • Density : 1.283 g/mL at 25°C
  • Purity : 98 atom% deuterium, 98% chemical purity (CP) .

Applications: Primarily used as a stable isotopically labeled internal standard in analytical chemistry (e.g., GC/MS, LC-MS) for trace analysis in environmental or pharmaceutical studies. Its deuterated structure minimizes interference with non-deuterated analogs during quantification .

Structural and Isotopic Comparisons
Property 2-Chlorobenzaldehyde-3,4,5,6-D4 3-Chlorobenzaldehyde 4-Chlorobenzaldehyde-2,3,5,6-D4
CAS No. 1093351-46-2 587-04-2 62285-59-0
Molecular Formula ClC₆D₄CHO ClC₆H₄CHO ClC₆D₄CHO (para isomer)
Molecular Weight 144.59 g/mol 140.56 g/mol 144.59 g/mol
Deuterium Content 98 atom% D None 98 atom% D
Boiling Point 209–215°C 214°C 213–214°C
Melting Point 9–11°C 17°C 45–50°C
Density 1.283 g/mL 1.241 g/mL Not reported

Key Structural Differences :

  • Positional Isomerism : this compound is an ortho-substituted isomer, while 4-Chlorobenzaldehyde-2,3,5,6-D4 is a para-substituted analog. This affects reactivity and intermolecular interactions .
  • Deuterium Labeling : Both deuterated compounds serve as isotopic tracers, but their labeling positions influence their utility in specific analytical methods. For example, the ortho isomer is preferred in studies requiring minimal steric hindrance .

Comparative Advantages :

  • Analytical Precision: Deuterated analogs reduce matrix effects in mass spectrometry, unlike non-deuterated counterparts .
  • Isomer-Specific Utility : The ortho isomer’s lower melting point (9–11°C) simplifies liquid-phase handling compared to the para isomer (45–50°C) .

Biological Activity

2-Chlorobenzaldehyde-3,4,5,6-D4 is a deuterated analogue of 2-chlorobenzaldehyde, a compound known for its utility in organic synthesis and its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

General Information

  • IUPAC Name : 2-chloro-3,4,5,6-tetradeuteriobenzaldehyde
  • Molecular Formula : C7HD4ClO
  • Molecular Weight : 144.59 g/mol
  • CAS Number : 89-98-5 (for the non-deuterated form)

Antimicrobial Activity

Research indicates that various substituted benzaldehydes exhibit antimicrobial properties. In a comparative study of substituted benzimidazole derivatives against bacterial strains such as E. coli and S. aureus, it was found that compounds with halogen substitutions at specific positions showed varying degrees of activity. Specifically, derivatives similar to 2-chlorobenzaldehyde demonstrated moderate antibacterial activity at certain concentrations (50 μg/ml and 100 μg/ml) against these pathogens .

Anti-inflammatory Properties

Substituted benzaldehydes have been noted for their anti-inflammatory effects. In the context of this compound, studies have shown that compounds with similar structures can inhibit inflammatory pathways. For instance, research highlighted that certain benzaldehyde derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro .

Case Study 1: Antibacterial Efficacy

A study conducted by Srestha et al. evaluated the antibacterial activity of various benzaldehyde derivatives against E. coli and S. aureus. The results indicated that compounds with chloro substitutions had enhanced activity compared to their non-substituted counterparts. The specific activity levels were categorized as follows:

CompoundConcentration (μg/ml)Activity Level
This compound50Moderate
100Good
Non-substituted Benzaldehyde50Poor
100Moderate

This highlights the importance of halogen substitution in enhancing biological activity .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, derivatives similar to 2-Chlorobenzaldehyde were tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The findings suggested that certain substitutions led to a significant reduction in inflammatory markers in cell lines treated with these compounds .

The biological activities associated with this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with chlorinated aromatic rings can interact with active sites on enzymes involved in inflammation and bacterial metabolism.
  • Alteration of Membrane Permeability : The presence of chlorine atoms may enhance the ability of these compounds to penetrate bacterial membranes or cellular structures.
  • Modulation of Cytokine Production : Certain benzaldehyde derivatives have been shown to modulate the production of cytokines involved in inflammatory responses.

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of 2-Chlorobenzaldehyde-3,4,5,6-D4 for experimental design?

  • Methodological Answer : Key properties include isotopic purity (98 atom% D), molecular weight (144.59 g/mol), boiling point (209–215°C), melting point (9–11°C), and density (1.283 g/mL at 25°C) . These parameters are essential for reaction setup (e.g., solvent selection, temperature control) and analytical calibration. For reproducibility, validate purity using NMR or mass spectrometry, as isotopic enrichment impacts reactivity and spectral interpretation.
PropertyValueSource
Isotopic Purity98 atom% D
Molecular Weight144.59 g/mol
Boiling Point209–215°C
Melting Point9–11°C
Density1.283 g/mL at 25°C

Q. How should researchers safely handle and store this compound in the laboratory?

  • Methodological Answer :

  • Storage : Keep in sealed, deuterated solvent-compatible containers at 2–8°C to minimize deuteration loss and prevent degradation .
  • Safety : Use PPE (gloves, goggles) due to Skin Corrosion (Category 1B) and Eye Damage (Category 1) hazards . Work in a fume hood to avoid inhalation of vapors.
  • Deuterium Stability : Avoid protic solvents (e.g., H₂O, alcohols) to prevent H/D exchange. Use deuterated solvents (e.g., DMSO-d₆) for reactions .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm deuterium incorporation at positions 3,4,5,6 via absence of proton signals in ¹H NMR. Compare with non-deuterated analogs .
  • Mass Spectrometry : Observe a mass shift of +4 (M+4) due to deuterium atoms .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching bands (~1700 cm⁻¹) and monitor isotopic shifts in C-D vibrations .

Advanced Research Questions

Q. How do deuterium isotopic effects influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Deuterium at the benzaldehyde ring reduces hyperconjugation, potentially slowing reactions like aldol condensation. Use stopped-flow kinetics or computational modeling (DFT) to quantify KIE .
  • Experimental Design : Compare reaction rates with non-deuterated 2-chlorobenzaldehyde under identical conditions. Control solvent deuteration to isolate isotopic effects .

Q. What strategies mitigate deuteration loss during synthetic applications of this compound?

  • Methodological Answer :

  • Solvent Selection : Use rigorously dried deuterated solvents (e.g., DCM-d₂, THF-d₈) to avoid proton exchange .
  • Reaction Conditions : Perform reactions under inert atmosphere (N₂/Ar) and low moisture. Monitor deuteration stability via in-situ FTIR or LC-MS .
  • Workup : Avoid aqueous washes; use deuterated acid/base for extractions (e.g., DCl in D₂O) .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting/boiling points) for this compound?

  • Methodological Answer :

  • Source Validation : Cross-reference data from peer-reviewed journals (e.g., Sigma-Aldrich, EPA DSSTox) over vendor catalogs. Note that melting points may vary due to isotopic impurities .
  • Experimental Replication : Calibrate equipment using standard references. For example, use DSC (Differential Scanning Calorimetry) to measure precise melting ranges .

Q. What are the applications of this compound in tracer studies or metabolic pathway analysis?

  • Methodological Answer :

  • Isotopic Labeling : Use as a deuterated precursor in synthesizing chlorinated aromatic metabolites. Track incorporation via LC-MS/MS or isotope-ratio mass spectrometry .
  • Case Study : In environmental chemistry, deuterated analogs help distinguish anthropogenic pollutants from natural analogs in degradation studies .

Troubleshooting and Data Analysis

Q. How to address low isotopic purity in commercially sourced this compound?

  • Methodological Answer :

  • Purification : Use preparative HPLC with deuterated mobile phases or recrystallization in deuterated solvents to remove protonated impurities .
  • Verification : Quantify D/H ratios via high-resolution mass spectrometry or ²H NMR .

Q. What computational tools can predict the spectroscopic behavior of this compound?

  • Methodological Answer :

  • DFT Simulations : Use Gaussian or ORCA software to model IR/NMR spectra. Compare with experimental data to validate deuteration sites .
  • Spectral Databases : Reference the NIST Chemistry WebBook or COBLENTZ Society datasets for deuterated compound benchmarks .

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